3-Biphenylacetic acid, 5-butoxy-4'-chloro-
CAS No.: 61888-62-8
Cat. No.: VC18690266
Molecular Formula: C18H19ClO3
Molecular Weight: 318.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61888-62-8 |
|---|---|
| Molecular Formula | C18H19ClO3 |
| Molecular Weight | 318.8 g/mol |
| IUPAC Name | 2-[3-butoxy-5-(4-chlorophenyl)phenyl]acetic acid |
| Standard InChI | InChI=1S/C18H19ClO3/c1-2-3-8-22-17-10-13(11-18(20)21)9-15(12-17)14-4-6-16(19)7-5-14/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,20,21) |
| Standard InChI Key | CGHZWNKMFFEFGG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[3-butoxy-5-(4-chlorophenyl)phenyl]acetic acid, reflects its biphenyl backbone. The first phenyl ring is substituted with a butoxy group (-OCHCHCHCH) at the 3-position and a second phenyl ring bearing a chloro group (-Cl) at the 4'-position. The acetic acid moiety (-CHCOOH) is attached to the central phenyl ring, contributing to its acidic properties.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| CAS No. | 61888-62-8 |
| Molecular Formula | |
| Molecular Weight | 318.8 g/mol |
| Canonical SMILES | CCCCOC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CC(=O)O |
| InChI Key | CGHZWNKMFFEFGG-UHFFFAOYSA-N |
The butoxy group’s hydrophobic nature and the chloro substituent’s electron-withdrawing effects create a balance between lipophilicity and polarity, optimizing membrane permeability in biological systems.
Synthesis and Modifications
Synthetic Pathways
Biological Activity and Mechanistic Insights
Kinase Modulation
Preliminary research identifies 3-biphenylacetic acid, 5-butoxy-4'-chloro- as a kinase inhibitor, though specific targets remain uncharacterized. Kinases regulate critical cellular processes, including proliferation and apoptosis, making them therapeutic targets in oncology and inflammatory diseases. The compound’s biphenyl scaffold may interact with kinase ATP-binding pockets, while the chloro and butoxy groups enhance binding affinity through hydrophobic interactions.
Future Directions and Challenges
Target Identification
High-throughput screening and computational docking studies are needed to identify specific kinase targets. Elucidating structure-activity relationships (SAR) will guide optimization of potency and selectivity.
Preclinical Development
Rodent models should assess bioavailability, metabolic stability, and off-target effects. Comparative studies with analogues like the hydroxy-substituted variant could reveal substituent-specific trends.
Regulatory Considerations
Compliance with REACH and OECD guidelines for systemic toxicity testing will be critical for translational success . Dose-ranging studies in animal models must adhere to ethical standards to minimize unnecessary animal use .
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